molecular formula C14H21NO2 B13797319 Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)

Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)

Cat. No.: B13797319
M. Wt: 235.32 g/mol
InChI Key: XKHBBOVJRPEKHW-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci) is a chemical compound with the molecular formula C14H21NO2 It is an ester derivative of butanoic acid and contains an amino group substituted with a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci) typically involves the esterification of butanoic acid with ethanol in the presence of an acid catalyst. The amino group is introduced through a substitution reaction with 1-phenylethylamine. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci) can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Butanoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted butanoic acid esters.

Scientific Research Applications

Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci) involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethyl group may enhance its binding affinity to certain receptors, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved include:

    Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.

    Receptor Binding: Binds to receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, methyl ester
  • Butanoic acid, ethyl ester
  • 3-Phenylpropanoic acid, ethyl ester

Uniqueness

Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci) is unique due to the presence of the phenylethylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl (3S)-3-[[(1S)-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)10-11(2)15-12(3)13-8-6-5-7-9-13/h5-9,11-12,15H,4,10H2,1-3H3/t11-,12-/m0/s1

InChI Key

XKHBBOVJRPEKHW-RYUDHWBXSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C)N[C@@H](C)C1=CC=CC=C1

Canonical SMILES

CCOC(=O)CC(C)NC(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.